An In-depth Technical Guide to the Synthesis and Properties of Benzaldehyde Oxime
An In-depth Technical Guide to the Synthesis and Properties of Benzaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of benzaldehyde (B42025) oxime, a versatile organic compound with significant utility in pharmaceutical and chemical industries.
Introduction
Benzaldehyde oxime (C₇H₇NO) is an organic compound derived from the condensation of benzaldehyde and hydroxylamine (B1172632).[1] It exists as a white solid and is utilized as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a C=N-OH functional group, imparts it with unique reactivity, allowing for a range of chemical transformations.[1] Benzaldehyde oxime can exist as two geometric isomers, (E) and (Z).[3]
Physical and Chemical Properties
Benzaldehyde oxime is a white solid at room temperature.[1] It is slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and ether.[4] The compound is generally stable under normal storage conditions but should be kept away from strong oxidizing agents.[1]
Table 1: Physical and Spectroscopic Properties of Benzaldehyde Oxime
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [5] |
| Melting Point | 33-35 °C | [6] |
| Boiling Point | 123 °C at 14 mmHg | [7] |
| Density | 1.11 g/cm³ | [6] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.13 (s, 1H, -CH=N-), 7.55-7.52 (m, 2H, Ar-H), 7.40-7.37 (m, 3H, Ar-H) | [8] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 150.5, 130.2, 128.9, 127.2 | [8] |
| FTIR (KBr) ν (cm⁻¹) | 3304 (O-H), 3063 (C-H, aromatic), 1665 (C=N), 953 (N-O) | [8][9] |
Synthesis of Benzaldehyde Oxime
The most common method for the synthesis of benzaldehyde oxime is the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base.[1] Several protocols have been developed to optimize this reaction, including conventional heating, microwave-assisted synthesis, and solvent-free grinding methods.
General Reaction Mechanism
The formation of benzaldehyde oxime proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon of benzaldehyde, followed by dehydration to form the oxime.[10] The reaction is typically carried out in a weakly acidic medium to facilitate the dehydration step.[9]
Experimental Protocols
This method involves the reaction of benzaldehyde with hydroxylamine hydrochloride and a base in a suitable solvent, typically with heating.
Protocol:
-
Dissolve 14 g of sodium hydroxide (B78521) in 40 ml of water in a flask.
-
Add 21 g of benzaldehyde to the flask and mix.
-
Add 14 g of hydroxylamine hydrochloride in small portions while shaking the mixture continuously. The reaction is exothermic.
-
Cool the mixture, which will result in the separation of a crystalline mass.
-
Add sufficient water to redissolve the solid.
-
Pass carbon dioxide through the solution until it is saturated, causing the oxime to separate.
-
Extract the oxime with ether.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Remove the ether by evaporation and distill the residue under reduced pressure.[7]
Yield: 50%[7]
Microwave irradiation can significantly reduce the reaction time for the synthesis of benzaldehyde oxime.
Protocol:
-
Dissolve benzaldehyde (0.10g, 0.94mmol), hydroxylamine hydrochloride (0.08g, 1.16mmol), and anhydrous sodium carbonate (0.12g, 1.17mmol) in ethanol (3ml).
-
Place the mixture in a microwave reactor.
-
Heat the reaction mixture at 90°C under 300W of microwave power for 5 minutes.
-
After completion, evaporate the solvent.
-
Extract the residue with ethyl acetate (B1210297) (10ml) and water (10ml).
-
Separate the organic phase and dry it with anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the product.[2]
Conversion Rate: 90.1%[2]
This environmentally friendly method avoids the use of solvents and often proceeds rapidly at room temperature.
Protocol:
-
In a mortar, thoroughly grind a mixture of benzaldehyde (2 mmol), hydroxylamine hydrochloride (2 mmol), and anhydrous sodium carbonate (3 mmol) at room temperature for 2 minutes.[11]
-
After the reaction is complete, add 10 mL of water to the mortar.
-
Filter the solid product.
-
For low-melting oximes, extract the aqueous solution with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous calcium chloride for 12 hours and filter.
-
Evaporate the ethyl acetate under reduced pressure to yield the product.[11]
Yield: 95%[11]
Comparison of Synthesis Methods
Table 2: Comparison of Benzaldehyde Oxime Synthesis Methods
| Method | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield | Reference(s) |
| Conventional | Sodium Hydroxide | Water/Ether | Several hours | Room Temp. / Reflux | 50% | [7] |
| Microwave-Assisted | Sodium Carbonate | Ethanol | 5 minutes | 90 °C | 90.1% (conversion) | [2] |
| Grinding | Sodium Carbonate | Solvent-free | 2 minutes | Room Temp. | 95% | [11] |
| Oxalic Acid Catalyzed | Oxalic Acid | Acetonitrile | 60 minutes | Reflux | 95% | [12] |
| Mineral Water | None (salts in water) | Mineral Water/Methanol | 10 minutes | Room Temp. | High | [13] |
Key Reactions of Benzaldehyde Oxime
Benzaldehyde oxime serves as a precursor for several important chemical transformations.
-
Beckmann Rearrangement: Benzaldehyde oxime undergoes the Beckmann rearrangement to form benzamide, a reaction that can be catalyzed by nickel salts.[4]
-
Dehydration: Dehydration of benzaldehyde oxime yields benzonitrile.[4]
-
Hydrolysis: It can be hydrolyzed back to benzaldehyde.[4]
-
Reaction with N-Chlorosuccinimide (NCS): In the presence of dimethylformamide (DMF), it reacts with NCS to form benzohydroximoyl chloride.[4]
Applications in Drug Development
Benzaldehyde oxime is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive molecules.[1][14] Its versatility allows for its incorporation into various molecular scaffolds.
-
Synthesis of Δ²-Isoxazoline Derivatives: It is used as an intermediate in the preparation of Δ²-isoxazoline derivatives, which have been investigated as DNA methyltransferase 1 inhibitors.[4]
-
Synthesis of 1,2,4-Oxadiazole (B8745197) EthR Inhibitors: Benzaldehyde oxime is also employed in the synthesis of potent 1,2,4-oxadiazole inhibitors of EthR, a transcriptional repressor in Mycobacterium tuberculosis.[4]
-
General Pharmaceutical Intermediate: It serves as a building block for creating diverse molecular structures with potential therapeutic properties, particularly in the synthesis of heterocyclic compounds.[14]
Conclusion
This technical guide has detailed the synthesis, properties, and key applications of benzaldehyde oxime. The availability of multiple efficient and environmentally friendly synthetic routes, combined with its versatile reactivity, establishes benzaldehyde oxime as a crucial intermediate for researchers and professionals in the fields of organic synthesis and drug development. The provided experimental protocols and comparative data offer a practical resource for the laboratory-scale and industrial production of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 4. Benzaldehyde Oxime | 932-90-1 [chemicalbook.com]
- 5. Benzaldehyde, oxime [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
- 9. byjus.com [byjus.com]
- 10. quora.com [quora.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 13. ias.ac.in [ias.ac.in]
- 14. nbinno.com [nbinno.com]
